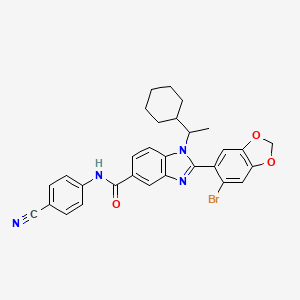
3-Oxoandrost-4-en-17-yl 3-cyclopentylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone cypionate is a synthetic derivative of the naturally occurring hormone testosterone. It is an androgen and anabolic steroid used primarily in testosterone replacement therapy for men with low testosterone levels. This compound is known for its long-acting nature, which allows for less frequent dosing compared to other testosterone formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Testosterone cypionate is synthesized through the esterification of testosterone with cypionic acid. The process involves the isomerization of androstenedione to testosterone, followed by the esterification reaction . The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, testosterone cypionate is produced in bulk using similar esterification processes. The raw materials, including testosterone and cypionic acid, are reacted in large reactors. The product is then purified through various techniques such as crystallization and chromatography to obtain pharmaceutical-grade testosterone cypionate .
Chemical Reactions Analysis
Types of Reactions
Testosterone cypionate undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of testosterone cypionate, which can have different pharmacological properties .
Scientific Research Applications
Testosterone cypionate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Primarily used in testosterone replacement therapy for men with hypogonadism. .
Industry: Employed in the formulation of various pharmaceutical products.
Mechanism of Action
Testosterone cypionate acts by being converted to free testosterone in the body. Free testosterone then binds to androgen receptors in various tissues, initiating transcriptional changes that lead to the development of male secondary sexual characteristics and other physiological effects. The compound can also be metabolized to dihydrotestosterone (DHT) and estradiol, which have their own specific actions .
Comparison with Similar Compounds
Similar Compounds
Testosterone enanthate: Another long-acting testosterone ester with a slightly shorter half-life than testosterone cypionate
Testosterone undecanoate: A longer-acting ester used for testosterone replacement therapy.
Uniqueness
Testosterone cypionate is unique due to its longer half-life compared to other testosterone esters, which allows for less frequent dosing. This makes it a preferred choice for many patients undergoing testosterone replacement therapy .
Properties
Molecular Formula |
C27H40O3 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3 |
InChI Key |
HPFVBGJFAYZEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Acetylamino)-3-[({3-hydroxy-2-[1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl}carbonyl)sulfanyl]propanoic acid](/img/structure/B13393241.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13393245.png)
![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13393257.png)
![1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one;hydrochloride](/img/structure/B13393262.png)

![(3b,12b)-3-[(2-O-b-D-Glucopyranosyl-b-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 6-O-(b-D-glucopyranosyl)-b-D-glucopyranoside](/img/structure/B13393278.png)
![2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393282.png)

![Mercurius cyanatus [hpus]](/img/structure/B13393300.png)


